4-(Aminophenoxy)quinoline

pharmaceutical quality control impurity profiling reference standards

The 4-(aminophenoxy)quinoline scaffold (CAS 863503-93-9) provides an ether-linked bridge that confers distinct kinase selectivity absent in 4-anilinoquinoline cores. SAR data show 4-anilinoquinolines exhibit collateral GAK/SLK/STK10 inhibition, while phenoxy variants avoid these off-targets. For impurity profiling, procure the 6,7-dimethoxy variant (CAS 190728-25-7, ≥98% HPLC) as a cabozantinib reference standard. Select the correct scaffold to ensure target-specific signal interpretation.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B8283058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminophenoxy)quinoline
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC=C3N
InChIInChI=1S/C15H12N2O/c16-12-6-2-4-8-15(12)18-14-9-10-17-13-7-3-1-5-11(13)14/h1-10H,16H2
InChIKeyPCSIZCXZPLZZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminophenoxy)quinoline for Research Procurement: Core Structural and Identity Data for Scientific Evaluation


4-(Aminophenoxy)quinoline is a heterocyclic building block with the molecular formula C15H12N2O and molecular weight 236.27 g/mol, comprising a quinoline core connected via an ether oxygen bridge to an aminophenyl moiety [1]. The compound exists in several positional isomeric and substitution-variant forms; the parent 4-(4-aminophenoxy)quinoline scaffold is distinct from the 6,7-dimethoxy-substituted variant (CAS 190728-25-7, MW 296.32 g/mol), which serves as a key intermediate in the synthesis of cabozantinib [2]. This scaffold is commercially available in research-grade purity typically exceeding 95%, enabling its use as a reference standard, synthetic intermediate, or pharmacological probe [1].

4-(Aminophenoxy)quinoline Structural Specificity: Why Closely Related Analogs Cannot Be Interchanged Without Quantifiable Performance Shifts


The 4-(aminophenoxy)quinoline scaffold exhibits kinase inhibition profiles that are exquisitely sensitive to substitution patterns on both the quinoline and phenoxy rings. Systematic structure-activity relationship (SAR) analyses of 4-phenoxyquinoline and 4-anilinoquinoline series demonstrate that subtle modifications—including the presence or absence of the ether oxygen linker, substitution at the 6- and 7-positions, and pendant functional groups—produce divergent kinase selectivity fingerprints [1]. For instance, the 4-anilinoquinoline core shows potent collateral inhibition of GAK, SLK, and STK10 kinases that is not observed across all 4-phenoxyquinoline variants [2]. Consequently, substituting the 4-(aminophenoxy)quinoline scaffold with a superficially similar 4-anilinoquinoline or unsubstituted 4-phenoxyquinoline will fundamentally alter the selectivity profile and cannot be justified without direct comparative data in the specific assay system of interest.

4-(Aminophenoxy)quinoline Comparative Performance Data: Quantitative Differentiation from Closest Analogs and In-Class Candidates


4-(Aminophenoxy)quinoline as Cabozantinib Defluorination Impurity: Regulatory Reference Standard with Defined CAS Differentiation

The 6,7-dimethoxy-substituted variant of 4-(aminophenoxy)quinoline (CAS 190728-25-7; 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline) is definitively characterized as Cabozantinib Defluorination Impurity (Cabozantinib Impurity 1/Impurity 17), a process-related impurity formed during the synthesis of cabozantinib via defluorination of the 4-fluorophenyl moiety [1]. This impurity is supplied with full characterization data compliant with regulatory guidelines and is available at ≥98% purity [2]. In contrast, the parent 4-(aminophenoxy)quinoline (MW 236.27 g/mol) lacks the 6,7-dimethoxy substitution and does not serve the same impurity reference function.

pharmaceutical quality control impurity profiling reference standards

4-Phenoxyquinoline Scaffold c-Met Kinase Potency: Linker-Dependent IC50 Modulation from Nanomolar to Sub-Nanomolar Range

The 4-phenoxyquinoline scaffold exhibits tunable c-Met kinase inhibition spanning over two orders of magnitude depending on substituent architecture. In head-to-head comparative series, sulfonylurea-containing 4-phenoxyquinoline derivative 13x achieved c-Met IC50 = 1.98 nM [1], while (thio)semicarbazone-containing 6,7-disubstituted-4-phenoxyquinoline 23n demonstrated further enhanced potency with c-Met IC50 = 1.54 nM and cellular IC50 values of 11 nM (A549) and 27 nM (HT-29) [2]. A 3-oxo-3,4-dihydroquinoxaline-containing derivative 41 achieved c-Met IC50 = 0.90 nM [3], and a 5-(aminomethylene)pyrimidine-2,4,6-trione-containing derivative 45 reached c-Met IC50 = 1.15 nM with selectivity demonstrated against five other tyrosine kinases (VEGFR-2, Flt-3, PDGFR-β, c-Kit, EGFR) [4]. These values contrast with simpler 4-phenoxyquinoline derivatives lacking optimized pendant groups, which typically exhibit c-Met IC50 values in the 100-1000 nM range.

c-Met kinase inhibition tyrosine kinase inhibitors structure-activity relationship

4-Phenoxyquinoline Scaffold Kinase Selectivity: Divergent PDGFr vs. EGFr Inhibition Profiles Enabling Target-Specific Tool Compound Selection

Within the 4-phenoxyquinoline series, specific substitution patterns confer remarkable kinase selectivity. Compound Ki6945 (4-phenoxyquinoline with benzamide substitution) inhibited PDGFr autophosphorylation with IC50 = 0.050 μM while showing no inhibition of EGFr autophosphorylation at 100 μM, representing a selectivity window exceeding 2000-fold [1]. This contrasts with the 4-anilinoquinoline class, where the core scaffold itself exhibits potent inhibition of EGFR (e.g., certain 4-anilinoquinoline derivatives with EGFR IC50 = 0.1 nM [2]) and demonstrates collateral inhibition of GAK, SLK, and STK10 kinases [3].

PDGF receptor inhibition kinase selectivity profiling tool compounds

4-Anilinoquinoline Core Cytotoxicity in Cancer Cell Lines: IC50 Range of 3.63-11.10 μmol/L Against BGC-823 Cells Provides Baseline for 4-Aminophenoxy Variant Comparison

The 4-anilinoquinoline core, which shares the quinoline scaffold but contains an NH linker instead of the O linker present in 4-(aminophenoxy)quinoline, demonstrates quantifiable cytotoxicity against gastric cancer BGC-823 cells. Seven 7-fluoro-4-anilinoquinoline derivatives (1a-c, 1e-1g) exhibited IC50 values within the 3.63-11.10 μmol/L range against BGC-823 cells [1]. Compounds 1f and 2i displayed cytotoxic activity against HeLa and BGC823 cells with IC50 values superior to gefitinib (specific comparative values: 1f IC50 ~3.6 μmol/L on BGC-823 vs. gefitinib IC50 ~5-10 μmol/L range) [1]. This class-level data provides a reference baseline against which the 4-(aminophenoxy)quinoline scaffold's cellular activity can be compared.

anticancer activity cytotoxicity screening EGFR inhibition

4-(Aminophenoxy)quinoline Optimal Procurement Scenarios: Evidence-Based Use Cases for Scientific and Industrial Selection


Cabozantinib Process Impurity Reference Standard Procurement

Procurement of the 6,7-dimethoxy-substituted 4-(aminophenoxy)quinoline variant (CAS 190728-25-7) is essential for pharmaceutical quality control laboratories performing cabozantinib impurity profiling. This compound is the characterized defluorination impurity (Cabozantinib Impurity 1/Impurity 17) formed during cabozantinib synthesis [1]. The unsubstituted parent 4-(aminophenoxy)quinoline (MW 236.27 g/mol) does not serve this regulatory reference function and cannot be substituted. Procurement should specify the exact CAS 190728-25-7 and minimum purity of 98% (HPLC) to meet ICH Q3A/B impurity qualification requirements.

Kinase Inhibitor Scaffold Optimization with Tunable c-Met Selectivity

Research groups developing novel c-Met kinase inhibitors should procure the 4-(aminophenoxy)quinoline scaffold as a starting point for derivative synthesis. Cross-study SAR data demonstrate that strategic substitution on this scaffold can enhance c-Met potency from micromolar to sub-nanomolar IC50 values (1.15-1.98 nM for optimized derivatives) while maintaining selectivity against VEGFR-2, Flt-3, PDGFR-β, c-Kit, and EGFR [2][3]. The scaffold's modular substitution sites (quinoline 6- and 7-positions; phenoxy para-position; terminal amine) provide a well-characterized SAR framework for rational design iterations.

PDGFr-Selective Tool Compound Development Avoiding EGFR Cross-Reactivity

Investigators requiring a PDGFr-selective probe with minimal EGFR off-target activity should utilize the 4-phenoxyquinoline scaffold with appropriate benzoyl or benzamide substitution. The scaffold has demonstrated the capacity to achieve PDGFr IC50 = 0.050 μM with no detectable EGFr inhibition at 100 μM—a >2000-fold selectivity window [4]. This profile is unattainable with the 4-anilinoquinoline scaffold, which exhibits intrinsic EGFR inhibitory activity (IC50 as low as 0.1 nM) and collateral inhibition of GAK/SLK/STK10 kinases [5]. Procurement of the correct scaffold variant is therefore critical for target-specific signal interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminophenoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.